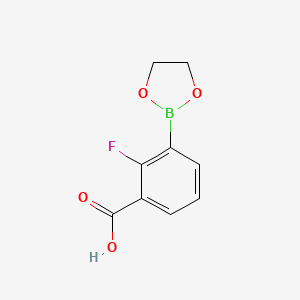

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid

Description

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid (C₉H₈BFO₄) is a fluorinated aromatic boronic ester with a carboxylic acid substituent. The compound features a dioxaborolane ring fused to a benzoic acid backbone, with a fluorine atom at the 2-position of the benzene ring (ortho to the carboxylic acid group) . This structural configuration enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing effects of fluorine and the boronate group .

Key physical properties include a purity of ≥97% and storage recommendations at 4–8°C to maintain stability .

Properties

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFO4/c11-8-6(9(12)13)2-1-3-7(8)10-14-4-5-15-10/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABVISNFZXZSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=C(C(=CC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and proteins. The boronate ester group can also participate in various chemical transformations, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Boron-Containing Benzoic Acid Derivatives

Reactivity and Electronic Effects

- Fluorine Substitution: The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center compared to non-fluorinated analogues, facilitating nucleophilic attack in cross-coupling reactions . In contrast, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lacks fluorine, resulting in slower reaction kinetics in Suzuki couplings .

Biological Activity

3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid is an organoboron compound that has garnered attention for its potential biological activities. This compound features a unique combination of a dioxaborolane moiety and a fluorinated benzoic acid structure, which contributes to its reactivity and interactions with biological systems. The following sections provide a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₈B₃FO₄

- Molecular Weight : Approximately 266.07 g/mol

- Functional Groups : Carboxylic acid (-COOH), fluorine substituent at the 2-position, and a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, including sugars and proteins. The boronate ester group can also participate in chemical transformations, making it valuable in organic synthesis and biological applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Activity : Preliminary studies suggest potential interactions with viral proteins, which could inhibit viral replication processes.

- Antiparasitic Activity : Similar compounds have shown efficacy against parasites like Plasmodium falciparum, indicating that this compound may also possess such properties .

- Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Potential inhibition of HBV capsid assembly | |

| Antiparasitic | Efficacy against P. falciparum | |

| Enzyme Interaction | Possible inhibition of metabolic enzymes |

Case Study: Antiviral Properties

A study focused on the antiviral properties of organoboron compounds demonstrated that modifications to the boronate structure could enhance activity against hepatitis B virus (HBV). The introduction of carboxylic acid groups improved solubility and bioavailability, suggesting that similar modifications to this compound could yield promising antiviral agents .

Applications in Research

The compound is being explored for various applications:

- Biological Probes : Its boronate ester group enables it to serve as a probe in biological systems for studying interactions with diols and other biomolecules.

- Drug Development : Investigated for potential use in designing boron-containing pharmaceuticals due to its unique chemical properties.

- Material Science : Used in the production of advanced materials such as polymers and nanomaterials.

Table 2: Comparison of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid | Lacks fluorine; simpler structure | Limited activity |

| 4-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid | Different positional isomer; unique reactivity | Potentially active |

| 2-(1,3,2-Dioxaborolan-2-yl)-4-fluorobenzoic acid | Another isomer; distinct chemical properties | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.